7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
The compound 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic molecule with potential applications in various scientific fields. Its structure includes a quinazolinone core, a spirocyclic moiety, and a sulfanylidene group, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves multiple steps, starting from commercially available reagents. The key steps include:
Formation of the Spirocyclic Moiety: This involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions.
Quinazolinone Core Formation: The quinazolinone core is synthesized through a series of condensation reactions involving anthranilic acid derivatives.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
The compound has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes, potentially inhibiting their activity. The spirocyclic moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 7-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-3-(2-methoxyethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one lies in its combination of a quinazolinone core with a spirocyclic moiety and a sulfanylidene group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-25-9-8-22-17(24)14-3-2-13(12-15(14)20-18(22)28)16(23)21-6-4-19(5-7-21)26-10-11-27-19/h2-3,12H,4-11H2,1H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKNORUOCMNPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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